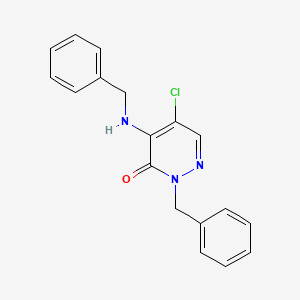
2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one
Übersicht
Beschreibung
2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : CHClNO
- Molecular Weight : 239.69 g/mol
- CAS Number : 13169715
Research indicates that the compound exhibits significant biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival, thereby demonstrating antibacterial properties.
- Modulation of Signaling Pathways : It may interact with specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of various bacterial strains, particularly Gram-positive bacteria. |
| Anticancer | Shows promise in inhibiting tumor cell growth in vitro and in vivo models. |
| Anti-inflammatory | Reduces inflammatory responses in cellular models. |
| Antioxidant | Exhibits antioxidant properties, potentially protecting cells from oxidative stress. |
Case Studies and Research Findings
-
Antibacterial Activity
- A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests a strong potential for development into antibacterial agents.
-
Anticancer Properties
- In vitro studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound induced apoptosis and inhibited cell proliferation with IC50 values ranging from 15 to 30 µM. This highlights its potential role as an anticancer therapeutic agent.
-
Anti-inflammatory Effects
- Research indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Discussion
The findings suggest that this compound possesses multifaceted biological activities that warrant further investigation. Its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and reduce inflammation positions it as a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-benzyl-4-(benzylamino)-5-chloropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-12-21-22(13-15-9-5-2-6-10-15)18(23)17(16)20-11-14-7-3-1-4-8-14/h1-10,12,20H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKIPVJYDHROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















